1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride
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Overview
Description
1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride is a chemical compound with the molecular formula C11H21ClN2O4 and a molecular weight of 280.75 g/mol . This compound is often used in research and development due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction.
Introduction of Functional Groups: The tert-butyl and methyl groups are introduced through alkylation reactions.
Amination: The amino group is introduced via a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-Butyl 2-methyl (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate
- 1-tert-Butyl 2-methyl (2S,4S)-4-chloro-1,2-pyrrolidinedicarboxylate
Uniqueness
1-(tert-butyl) 2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHWVFRNYYJQOO-OZZZDHQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@H]1C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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